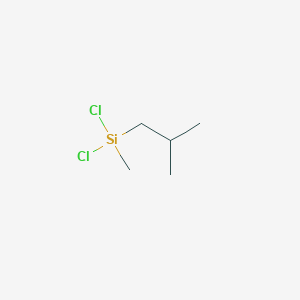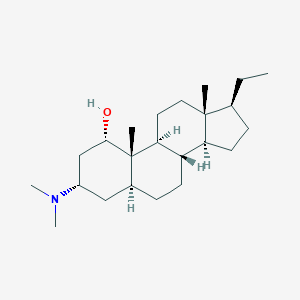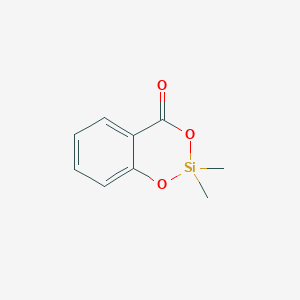
Dimethyl oxobenzo dioxasilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl oxobenzo dioxasilane (DMOBDS) is a chemical compound that is widely used in scientific research. It is a silane coupling agent that is used to improve the adhesion between inorganic materials and organic polymers. DMOBDS has been extensively studied for its various applications in the field of materials science, chemistry, and biochemistry.
Wirkmechanismus
Dimethyl oxobenzo dioxasilane acts as a coupling agent by forming a covalent bond between the inorganic material and the organic polymer. The hydroxyl groups of Dimethyl oxobenzo dioxasilane react with the surface hydroxyl groups of the inorganic material, while the methoxy groups of Dimethyl oxobenzo dioxasilane react with the organic polymer. The covalent bond formed between the inorganic material and the organic polymer improves the adhesion between the two materials.
Biochemische Und Physiologische Effekte
Dimethyl oxobenzo dioxasilane is not known to have any significant biochemical or physiological effects. It is considered to be non-toxic and non-carcinogenic. However, as with any chemical compound, proper handling and safety precautions should be taken when working with Dimethyl oxobenzo dioxasilane.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Dimethyl oxobenzo dioxasilane in lab experiments is its ability to improve the adhesion between inorganic materials and organic polymers. This can lead to the synthesis of hybrid materials with improved properties. Dimethyl oxobenzo dioxasilane is also relatively easy to synthesize and purify, and it is readily available from chemical suppliers.
The main limitation of using Dimethyl oxobenzo dioxasilane in lab experiments is its reactivity with water and moisture. Dimethyl oxobenzo dioxasilane can hydrolyze in the presence of water, which can lead to the formation of unwanted byproducts. Therefore, Dimethyl oxobenzo dioxasilane should be stored in a dry and air-tight container, and it should be handled in a dry environment.
Zukünftige Richtungen
There are several future directions for the research and development of Dimethyl oxobenzo dioxasilane. One direction is the synthesis of novel hybrid materials using Dimethyl oxobenzo dioxasilane as a coupling agent. Another direction is the optimization of the synthesis method to improve the yield and purity of Dimethyl oxobenzo dioxasilane. Additionally, the use of Dimethyl oxobenzo dioxasilane in the synthesis of functional materials such as sensors and catalysts could be explored. Finally, the potential applications of Dimethyl oxobenzo dioxasilane in biomedicine, such as drug delivery and tissue engineering, could be investigated.
Synthesemethoden
Dimethyl oxobenzo dioxasilane is synthesized by the reaction of 2,4-dihydroxybenzoic acid with dimethylchlorosilane. The reaction takes place in the presence of a catalyst such as pyridine or triethylamine. The product is purified by distillation or column chromatography. The yield of Dimethyl oxobenzo dioxasilane is usually high, and the purity can be up to 99%.
Wissenschaftliche Forschungsanwendungen
Dimethyl oxobenzo dioxasilane has a wide range of applications in scientific research. It is used as a coupling agent to improve the adhesion between inorganic materials and organic polymers. It is also used as a crosslinking agent in the synthesis of hybrid materials. Dimethyl oxobenzo dioxasilane has been used in the synthesis of silica nanoparticles, which have potential applications in drug delivery, imaging, and sensing. Dimethyl oxobenzo dioxasilane has also been used in the synthesis of metal-organic frameworks, which have potential applications in gas storage, catalysis, and sensing.
Eigenschaften
CAS-Nummer |
17902-57-7 |
|---|---|
Produktname |
Dimethyl oxobenzo dioxasilane |
Molekularformel |
C9H10O3Si |
Molekulargewicht |
194.26 g/mol |
IUPAC-Name |
2,2-dimethyl-1,3,2-benzodioxasilin-4-one |
InChI |
InChI=1S/C9H10O3Si/c1-13(2)11-8-6-4-3-5-7(8)9(10)12-13/h3-6H,1-2H3 |
InChI-Schlüssel |
PYIPVTMVCJRGJU-UHFFFAOYSA-N |
SMILES |
C[Si]1(OC2=CC=CC=C2C(=O)O1)C |
Kanonische SMILES |
C[Si]1(OC2=CC=CC=C2C(=O)O1)C |
Andere CAS-Nummern |
17902-57-7 |
Synonyme |
4H-1,3,2-Benzodioxasilin-4-one, 2,2-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



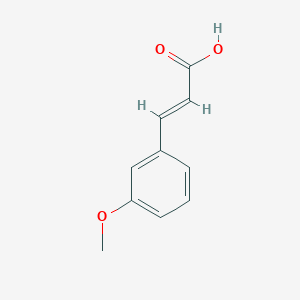
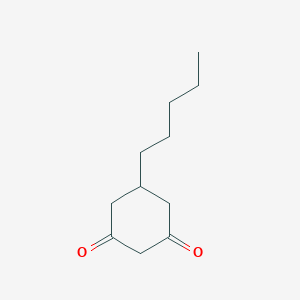
![[(Z)-hex-1-enyl]benzene](/img/structure/B100023.png)
![Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate](/img/structure/B100026.png)
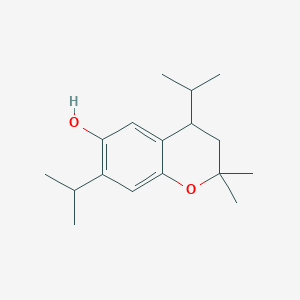
![5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B100030.png)



![2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid](/img/structure/B100036.png)
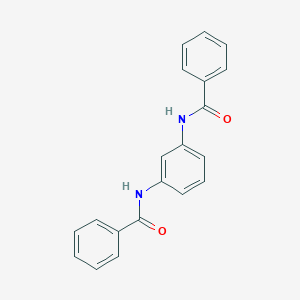
![[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate](/img/structure/B100039.png)
